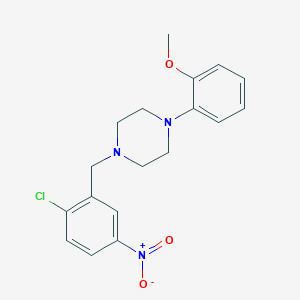![molecular formula C23H34N2O4 B6081433 N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CR845, is a kappa-opioid receptor agonist. It is a synthetic compound that has been developed for its potential use as an analgesic drug. In recent years, there has been significant interest in the use of CR845 for the treatment of pain, particularly in cases where traditional opioid drugs are not effective or are associated with unwanted side effects.
Mechanism of Action
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by binding to the kappa-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that ultimately leads to the inhibition of pain signals. Unlike traditional opioid drugs, which also bind to the mu-opioid receptor and can cause unwanted side effects, N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is selective for the kappa-opioid receptor.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and to have anti-pruritic effects (reducing itching). It has also been shown to have a positive effect on mood and to reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the kappa-opioid receptor system. However, there are also some limitations to its use in lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. Additionally, its selectivity for the kappa-opioid receptor means that it may not be useful for studying other opioid receptors.
Future Directions
There are several future directions for research on N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One area of interest is the development of new formulations of the drug that can be administered in different ways, such as through the skin or nasal spray. Another area of interest is the development of combination therapies that include N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and other drugs that target different aspects of pain. Finally, there is ongoing research into the potential use of N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide for the treatment of other conditions, such as pruritus and depression.
Synthesis Methods
The synthesis of N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide involves several steps, including the reaction of 2-aminobenzamide with cyclooctanone to form an intermediate product, which is then reacted with piperidine and methoxyacetyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide.
Scientific Research Applications
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential use as an analgesic drug. In preclinical studies, it has been shown to be effective in reducing pain in a variety of animal models, including models of acute and chronic pain. It has also been shown to have a lower risk of addiction and respiratory depression compared to traditional opioid drugs.
properties
IUPAC Name |
N-cyclooctyl-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-28-17-22(26)25-15-13-19(14-16-25)29-21-12-8-7-11-20(21)23(27)24-18-9-5-3-2-4-6-10-18/h7-8,11-12,18-19H,2-6,9-10,13-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETPMSIFJTYIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081353.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B6081369.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6081401.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

